molecular formula C22H19F3N4O3 B12377686 Prmt5-IN-27

Prmt5-IN-27

Cat. No.: B12377686
M. Wt: 444.4 g/mol
InChI Key: BFEBTMFPRJPBTK-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prmt5-IN-27 is a small molecule inhibitor targeting protein arginine methyltransferase 5 (PRMT5). PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histones and other proteins, playing a crucial role in gene regulation, RNA processing, and signal transduction. Overexpression of PRMT5 has been linked to various cancers and other diseases, making it an attractive target for therapeutic intervention .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prmt5-IN-27 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput screening, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Prmt5-IN-27 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Scientific Research Applications

Prmt5-IN-27 has a wide range of scientific research applications, including:

Mechanism of Action

Prmt5-IN-27 exerts its effects by inhibiting the enzymatic activity of PRMT5. This inhibition prevents the symmetric dimethylation of arginine residues on target proteins, leading to alterations in gene expression, RNA processing, and signal transduction. The molecular targets of this compound include histones and other proteins involved in critical cellular processes. The inhibition of PRMT5 by this compound disrupts these processes, resulting in growth arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Prmt5-IN-27 is unique among PRMT5 inhibitors due to its specific binding affinity and selectivity for PRMT5. Similar compounds include:

This compound stands out due to its high potency and selectivity, making it a valuable tool for research and potential therapeutic applications.

Properties

Molecular Formula

C22H19F3N4O3

Molecular Weight

444.4 g/mol

IUPAC Name

(4-amino-1,3-dihydrofuro[3,4-c][1,7]naphthyridin-8-yl)-[(3S)-3-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone

InChI

InChI=1S/C22H19F3N4O3/c23-22(24,25)13-3-1-12(2-4-13)19-11-31-6-5-29(19)21(30)17-7-14-15-9-32-10-16(15)20(26)28-18(14)8-27-17/h1-4,7-8,19H,5-6,9-11H2,(H2,26,28)/t19-/m1/s1

InChI Key

BFEBTMFPRJPBTK-LJQANCHMSA-N

Isomeric SMILES

C1COC[C@@H](N1C(=O)C2=NC=C3C(=C2)C4=C(COC4)C(=N3)N)C5=CC=C(C=C5)C(F)(F)F

Canonical SMILES

C1COCC(N1C(=O)C2=NC=C3C(=C2)C4=C(COC4)C(=N3)N)C5=CC=C(C=C5)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.